2-n-Propyl-4-nitrophenyl isothiocyanate

Description

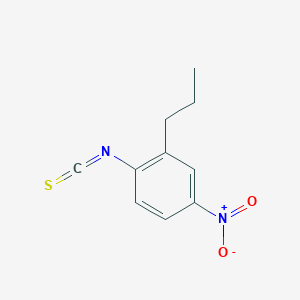

2-<i>n</i>-Propyl-4-nitrophenyl isothiocyanate is an organosulfur compound characterized by an isothiocyanate (-N=C=S) functional group attached to a substituted aromatic ring. The nitro group at the para position and the <i>n</i>-propyl substituent at the ortho position confer distinct electronic and steric properties to the molecule. Isothiocyanates are well-known for their reactivity with thiol (-SH) groups in proteins, enabling covalent modifications that influence biological pathways such as inflammation and immune signaling .

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

1-isothiocyanato-4-nitro-2-propylbenzene |

InChI |

InChI=1S/C10H10N2O2S/c1-2-3-8-6-9(12(13)14)4-5-10(8)11-7-15/h4-6H,2-3H2,1H3 |

InChI Key |

RKUTYEFCRYKKQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Isothiocyanates

The biological and chemical properties of 2-<i>n</i>-Propyl-4-nitrophenyl isothiocyanate can be contextualized by comparing it to related isothiocyanates, focusing on substituent effects and functional outcomes:

Table 1: Comparative Analysis of Isothiocyanate Derivatives

Key Findings:

Substituent Effects on Reactivity: The para-nitro group in 2-<i>n</i>-Propyl-4-nitrophenyl isothiocyanate is strongly electron-withdrawing, enhancing the electrophilicity of the isothiocyanate group compared to unsubstituted phenyl isothiocyanate. This increases its reactivity with thiols, as demonstrated in studies of iberin, where methyl and allyl substituents similarly enhance TLR4 inhibition .

Steric Considerations: The ortho <i>n</i>-propyl group may reduce accessibility to hydrophobic binding pockets in proteins compared to smaller analogs like iberin. This could limit its efficacy in specific biological contexts despite high thiol reactivity.

Biological Specificity: Iberin’s selective inhibition of TLR4/2 (vs. other TLRs) highlights how substituent positioning influences target specificity.

Mechanistic Insights from Thiol Reactivity Studies

Evidence from iberin demonstrates that isothiocyanates inhibit TLR4 signaling by covalently modifying cysteine residues in TLR4’s extracellular domain. Pretreatment with thiol-containing compounds like dithiothreitol (DTT) or N-acetylcysteine abolished this inhibition, confirming the dependency on thiol reactivity . By analogy, 2-<i>n</i>-Propyl-4-nitrophenyl isothiocyanate likely shares this mechanism, but its nitro group may stabilize the thiocarbamate adduct formed after thiol reaction, prolonging its effects compared to aliphatic isothiocyanates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.